![molecular formula C14H16N+ B053086 1-[2-(4-Methyl phenyl)ethyl]pyridinium CAS No. 118177-93-8](/img/structure/B53086.png)
1-[2-(4-Methyl phenyl)ethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methyl phenyl)ethyl]pyridinium, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of neurology. MPP+ is a toxic compound that is known to selectively damage dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease and other neurological disorders.
Wirkmechanismus
1-[2-(4-Methyl phenyl)ethyl]pyridinium+ is known to selectively damage dopaminergic neurons in the brain by inhibiting complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has been shown to induce oxidative stress, mitochondrial dysfunction, and cell death in dopaminergic neurons. It has also been shown to cause a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has several advantages as a tool for studying Parkinson's disease and other neurological disorders. It selectively targets dopaminergic neurons, making it a useful tool for studying the mechanisms of neurodegeneration. However, 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ is also a toxic compound that can be dangerous if not handled properly. It is important to use caution when working with 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Methyl phenyl)ethyl]pyridinium+. One area of research is the development of new treatments for Parkinson's disease and other neurological disorders. Another area of research is the study of the mechanisms of neurodegeneration and the development of new therapies that target these mechanisms. Additionally, there is a need for further research on the safety and toxicity of 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ in order to ensure that it can be used safely in scientific research.
Synthesemethoden
1-[2-(4-Methyl phenyl)ethyl]pyridinium+ can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-methyl-4-phenylpyridinium iodide with sodium borohydride. This method yields 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ in high purity and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has been extensively studied for its potential applications in the field of neurology. It is known to selectively damage dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease and other neurological disorders. 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has also been used to study the mechanisms of neurodegeneration and to develop new treatments for these disorders.
Eigenschaften
CAS-Nummer |
118177-93-8 |
|---|---|
Molekularformel |
C14H16N+ |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
1-[2-(4-methylphenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1 |
InChI-Schlüssel |
PSMKMSUAIGECAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Synonyme |
1-[2-(4-methylphenyl)ethyl]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



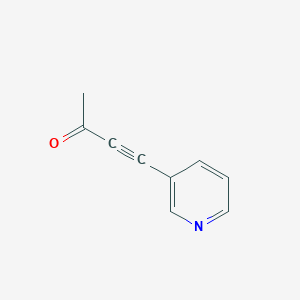
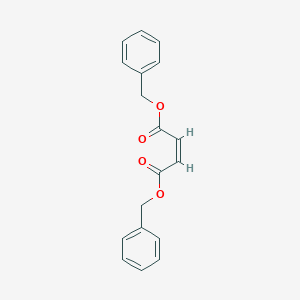
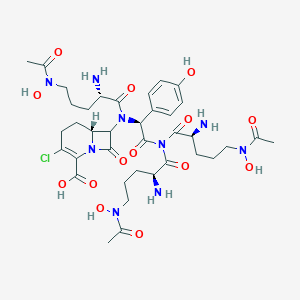
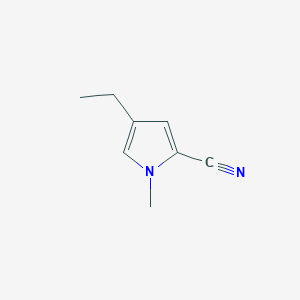

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
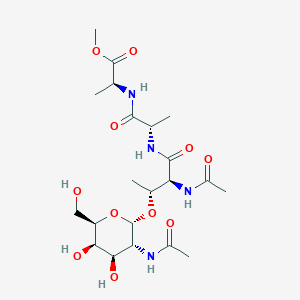
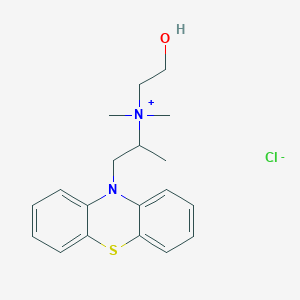

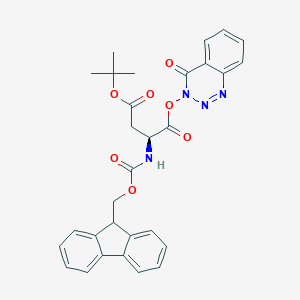

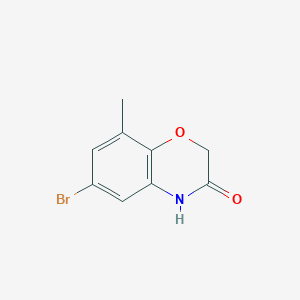
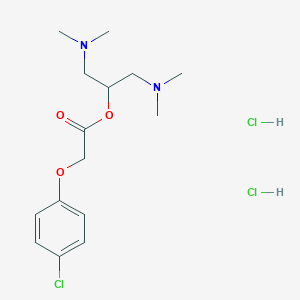
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)